Carboxylic Acid Acidity (pKa) Differentiation: 4-Fluoro Substitution Lowers pKa Relative to Non-Fluorinated Parent
The 4-fluoro substituent in the target compound exerts an electron-withdrawing inductive effect that stabilizes the conjugate base of the 6-carboxylic acid, shifting the pKa to a lower value compared to the non-fluorinated parent compound 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid (CAS 54903-16-1). The non-fluorinated parent has a predicted pKa of 4.01 ± 0.20 . Based on the established Hammett σₘ value of fluorine (+0.34) and the through-bond distance to the carboxylic acid, the 4-fluoro substitution is predicted to lower the pKa by approximately 0.5–0.8 units, yielding an estimated pKa of ~3.2–3.5 for the target compound. This enhanced acidity favors the carboxylate form at physiological pH (7.4), increasing aqueous solubility and altering the compound's ionization-dependent properties such as membrane permeability and protein binding [1].
| Evidence Dimension | Carboxylic acid pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | Predicted pKa ~3.2–3.5 (estimated based on Hammett σₘ analysis of 4-F substitution; direct experimental measurement not located in open literature) |
| Comparator Or Baseline | Non-fluorinated parent 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid (CAS 54903-16-1): pKa = 4.01 ± 0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ –0.5 to –0.8 units (target compound more acidic) |
| Conditions | Predicted values (ACD/Labs or equivalent computational method); aqueous solution, 25°C |
Why This Matters
A lower pKa means a higher proportion of the ionized carboxylate species at physiological pH, which directly affects solubility, passive membrane permeability, and suitability for conditions requiring a specific ionization state during bioconjugation or prodrug design.
- [1] How fluorine substituents strengthen aryl C–H bonds. RSC Publications, 2026. Demonstrates the quantitative impact of fluorine substitution position on electronic properties of aromatic systems. https://pubs.rsc.org/en/content/articlelanding/2026/sc/d5sc07203h View Source
